molecular formula C8H4Br2N2O B1437450 5,7-Dibromoquinazolin-4(3H)-one CAS No. 860192-99-0

5,7-Dibromoquinazolin-4(3H)-one

Cat. No. B1437450
M. Wt: 303.94 g/mol
InChI Key: AHUPTGYCMWUAQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-Dibromoquinazolin-4(3H)-one is a chemical compound with the formula C8H4Br2N2O and a molecular weight of 303.94 .

Scientific Research Applications

Novel Compounds Synthesis

The synthesis of novel compounds based on the 5,7-dibromoquinazolin-4(3H)-one structure has been a significant focus. For example, a novel ambroxol-derived tetrahydroquinazoline demonstrated potency against SARS-CoV-2 proteins, highlighting its potential application in antiviral research (Krysantieva, Voronina, & Safin, 2023). Similarly, analogues of 6,8-dibromoquinazolin-4(3H) ones were synthesized and identified as potential antimicrobial agents in vitro, indicating their relevance in developing new antimicrobial therapies (Barat, 2017).

Antimicrobial and Antifungal Agents

The design and synthesis of novel metal complexes of 3-amino-6,8-dibromo-2-methylquinazolin-4(3H)-one have shown considerable activity against a range of microorganisms, suggesting their use as antimicrobial and antifungal agents (Peter & Lucky, 2015). Schiff bases of 3-amino-6,8-dibromo-2-phenylquinazolin-4(3H)-ones exhibited potent antimicrobial activity, further supporting the potential of 5,7-dibromoquinazolin-4(3H)-one derivatives in antimicrobial research (Panneerselvam, Rather, Sankar Reddy, & Kumar, 2009).

Antitumor and Anticancer Activity

Derivatives of 5,7-dibromoquinazolin-4(3H)-one have been explored for their antitumor and anticancer properties. The synthesis of novel compounds and their evaluation for antitumor activity have contributed to the identification of potential leads for cancer therapy. Compounds exhibiting selective activities against renal, breast cancer cell lines, and leukemia highlight the diversity of therapeutic targets and mechanisms of action these derivatives may possess (Alanazi et al., 2013).

Synthesis Methods and Catalysis

Efficient synthesis methods and the use of catalysts for producing 5,7-dibromoquinazolin-4(3H)-one derivatives have also been a focus of research. Techniques such as water-accelerated synthesis and the use of recyclable catalysts for the synthesis of dihydroquinazolin-4(1H)-ones demonstrate the ongoing efforts to improve synthetic approaches for these compounds, enabling the exploration of their biological activities and potential applications in various fields of chemistry and medicine (Baghbanzadeh, Salehi, Dabiri, & Kozehgary, 2006).

properties

IUPAC Name

5,7-dibromo-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2N2O/c9-4-1-5(10)7-6(2-4)11-3-12-8(7)13/h1-3H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHUPTGYCMWUAQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1N=CNC2=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dibromoquinazolin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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